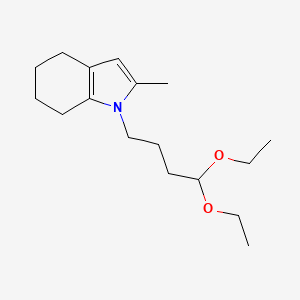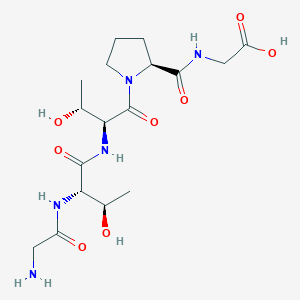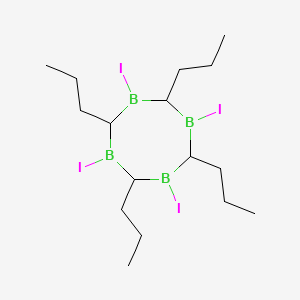![molecular formula C17H15ClN2O2 B14215907 3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione CAS No. 531504-04-8](/img/structure/B14215907.png)
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the quinazoline family Quinazolines are heterocyclic compounds containing a fused benzene and pyrimidine ring system This particular compound is characterized by the presence of a chlorophenyl group and a methyl group attached to the quinazoline core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzyl chloride and 2-aminobenzamide.
Formation of Intermediate: The reaction between 4-chlorobenzyl chloride and 2-aminobenzamide in the presence of a base, such as sodium hydroxide, leads to the formation of an intermediate compound.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the quinazoline ring system.
Methylation: The final step involves the methylation of the quinazoline ring using a methylating agent, such as methyl iodide, to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinazoline derivatives with higher oxidation states.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound with applications in the treatment of various diseases, including cancer and neurological disorders.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: It is explored for its potential use in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of enzymes and receptors involved in critical biological processes. For example, it may inhibit kinases or other signaling proteins, leading to altered cellular functions and therapeutic effects.
相似化合物的比较
Similar Compounds
4-Chlorophenylquinazoline: A compound with a similar quinazoline core but lacking the ethyl and methyl groups.
2-Methylquinazoline: A quinazoline derivative with a methyl group but without the chlorophenyl and ethyl groups.
Uniqueness
3-[2-(4-Chlorophenyl)ethyl]-1-methylquinazoline-2,4(1H,3H)-dione is unique due to the presence of both the chlorophenyl and ethyl groups, which may confer distinct chemical and biological properties compared to other quinazoline derivatives. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
属性
CAS 编号 |
531504-04-8 |
|---|---|
分子式 |
C17H15ClN2O2 |
分子量 |
314.8 g/mol |
IUPAC 名称 |
3-[2-(4-chlorophenyl)ethyl]-1-methylquinazoline-2,4-dione |
InChI |
InChI=1S/C17H15ClN2O2/c1-19-15-5-3-2-4-14(15)16(21)20(17(19)22)11-10-12-6-8-13(18)9-7-12/h2-9H,10-11H2,1H3 |
InChI 键 |
BFMKMKDLWGFASP-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C(=O)N(C1=O)CCC3=CC=C(C=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,13-Heptadecafluoro-2,2-dimethyltridecan-3-yl)oxy]carbonyl}hydrazine-1-carboxylate](/img/structure/B14215824.png)
![1H-Indole, 2-(2-methoxyphenyl)-3-[(4-phenyl-1-piperidinyl)methyl]-](/img/structure/B14215825.png)
![N-(2-{[(2,3-Dimethoxyphenyl)methyl]amino}-2-oxoethyl)dodecanamide](/img/structure/B14215830.png)

![6-[(4-Nitrobenzoyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14215847.png)
![tert-Butyl(dimethyl){[(1R)-2-methylcyclopent-2-en-1-yl]oxy}silane](/img/structure/B14215855.png)
![6-Hydroxy-8-[(trimethylsilyl)methyl]deca-8,9-dien-2-one](/img/structure/B14215864.png)
![1-(4-Chlorophenyl)-4-[1-(tributylstannyl)ethenyl]oct-1-en-3-one](/img/structure/B14215869.png)

![3-Ethoxy-5-methyl-1-phenyl-5H-benzo[b]carbazole-6,11-dione](/img/structure/B14215890.png)
![1-[5-(Dihexylamino)thiophen-2-YL]-2-hydroxy-2-methylpropan-1-one](/img/structure/B14215895.png)



